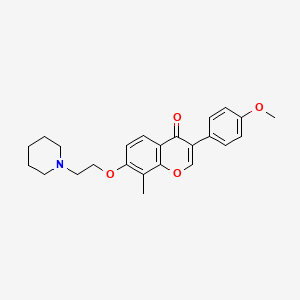

3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

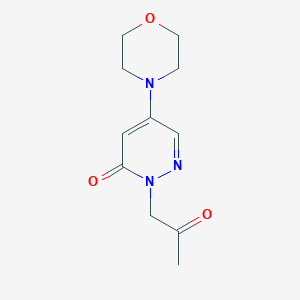

The compound “3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” is a chromenone derivative. Chromenones are a type of organic compound with a structure based on a fused two-ring system, which consists of a benzene ring and a pyran ring . The presence of a methoxyphenyl group, a piperidinyl ethoxy group, and a methyl group on the chromenone core could potentially influence its physical, chemical, and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromenone core, with the methoxyphenyl, piperidinyl ethoxy, and methyl groups attached at the 3rd, 7th, and 8th positions, respectively . Techniques such as NMR spectroscopy and mass spectrometry are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the chromenone core contains a carbonyl group, which is often involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Tumor Specificity and Keratinocyte Toxicity

Research has focused on developing anticancer drugs with high tumor specificity and reduced toxicity to normal cells. A review by Sugita et al. (2017) discusses the tumor specificity and keratinocyte toxicity of various compounds synthesized in their laboratory, emphasizing the need for compounds that induce apoptotic cell death in tumor cells with minimal adverse effects on healthy cells (Sugita et al., 2017).

Synthetic Protocols for Pharmacologically Important Structures

Mazimba (2016) reviewed synthetic procedures for 6H-Benzo[c]chromen-6-ones, core structures of secondary metabolites with considerable pharmacological importance. The review highlights various synthetic protocols, including Suzuki coupling reactions and reactions of 3-formylcoumarin, showcasing the interest in developing efficient methods for synthesizing pharmacologically relevant compounds (Mazimba, 2016).

Pharmacophoric Groups in Antipsychotic Agents

A study by Sikazwe et al. (2009) explored the contributions of arylcycloalkylamines, such as phenyl piperidines and piperazines, to the potency and selectivity of binding affinity at D(2)-like receptors. This research underlines the significance of specific pharmacophoric groups in enhancing the therapeutic potential of antipsychotic agents (Sikazwe et al., 2009).

Osthole's Bioactivities and Pharmacological Properties

Zhang et al. (2015) provided a comprehensive review of osthole, a natural product with multiple pharmacological actions such as neuroprotective, osteogenic, and anticancer activities. The review emphasizes the diverse therapeutic potentials of compounds with complex structures and the mechanisms underlying their pharmacological activities (Zhang et al., 2015).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

Ali et al. (2018) reviewed the anticarcinogenicity and toxicity of organotin(IV) complexes, highlighting their potential as antineoplastic agents. The review discusses the structure-activity relationships and the biological testing of these compounds, showcasing the ongoing interest in organometallic compounds for cancer therapy (Ali et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives can interact with a variety of biological targets, but without specific studies, it’s hard to predict the exact targets of this compound.

Biochemical Pathways

Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Piperidine derivatives have been associated with a wide range of biological activities .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-8-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-17-22(28-15-14-25-12-4-3-5-13-25)11-10-20-23(26)21(16-29-24(17)20)18-6-8-19(27-2)9-7-18/h6-11,16H,3-5,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCOEJKJCCLPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)

![4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2940375.png)

![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2940378.png)